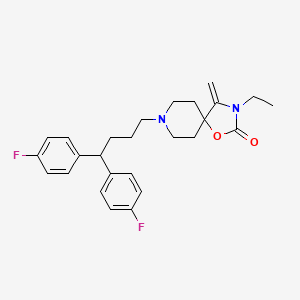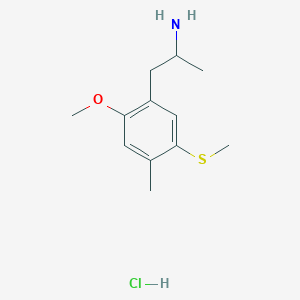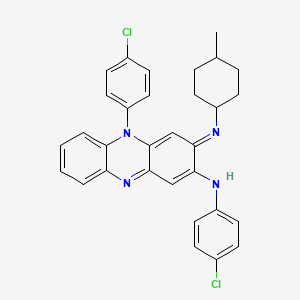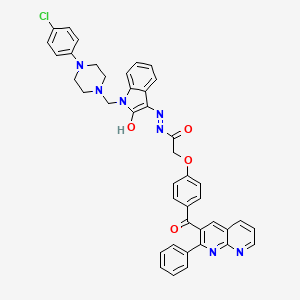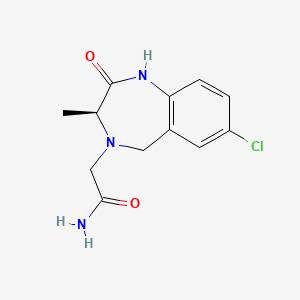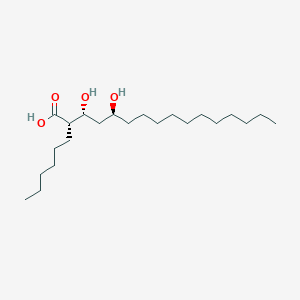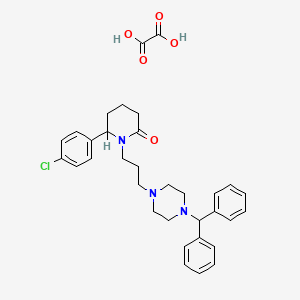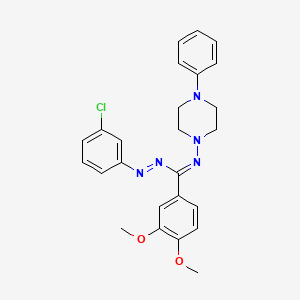
N-(((3-Chlorophenyl)azo)(3,4-dimethoxyphenyl)methylene)-4-phenyl-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(((3-Chlorophenyl)azo)(3,4-dimethoxyphenyl)methylene)-4-phenyl-1-piperazinamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and a dimethoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(((3-Chlorophenyl)azo)(3,4-dimethoxyphenyl)methylene)-4-phenyl-1-piperazinamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azo Compound: The reaction between 3-chloroaniline and 3,4-dimethoxybenzaldehyde in the presence of an oxidizing agent such as sodium nitrite and hydrochloric acid forms the azo compound.
Condensation Reaction: The azo compound is then reacted with 4-phenylpiperazine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(((3-Chlorophenyl)azo)(3,4-dimethoxyphenyl)methylene)-4-phenyl-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or reduced azo compounds.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N-(((3-Chlorophenyl)azo)(3,4-dimethoxyphenyl)methylene)-4-phenyl-1-piperazinamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(((3-Chlorophenyl)azo)(3,4-dimethoxyphenyl)methylene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Pathways: Influencing signaling pathways and gene expression.
類似化合物との比較
Similar Compounds
N-((3-Chlorophenyl)azo)-4-phenylpiperazine: Similar structure but lacks the dimethoxyphenyl group.
N-((3,4-Dimethoxyphenyl)methylene)-4-phenylpiperazine: Similar structure but lacks the chlorophenyl group.
Uniqueness
N-(((3-Chlorophenyl)azo)(3,4-dimethoxyphenyl)methylene)-4-phenyl-1-piperazinamine is unique due to the presence of both the chlorophenyl and dimethoxyphenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
127718-41-6 |
|---|---|
分子式 |
C25H26ClN5O2 |
分子量 |
464.0 g/mol |
IUPAC名 |
N-(3-chlorophenyl)imino-3,4-dimethoxy-N'-(4-phenylpiperazin-1-yl)benzenecarboximidamide |
InChI |
InChI=1S/C25H26ClN5O2/c1-32-23-12-11-19(17-24(23)33-2)25(28-27-21-8-6-7-20(26)18-21)29-31-15-13-30(14-16-31)22-9-4-3-5-10-22/h3-12,17-18H,13-16H2,1-2H3/b28-27?,29-25- |
InChIキー |
IHLPPSHXEOXTQX-ICFOVBCDSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C(=N/N2CCN(CC2)C3=CC=CC=C3)/N=NC4=CC(=CC=C4)Cl)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=NN2CCN(CC2)C3=CC=CC=C3)N=NC4=CC(=CC=C4)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


